molecular formula C8H16N2O B2749893 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 130914-52-2

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B2749893
CAS No.: 130914-52-2
M. Wt: 156.229
InChI Key: CILASSWFNKAKIM-WHUPJOBBSA-N
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Description

Properties

IUPAC Name

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILASSWFNKAKIM-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as amination and cyclization reactions .

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic properties, particularly in the following areas:

ActivityMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells ,
NeuroprotectiveModulates serotonin receptors affecting mood and anxiety ,
Anti-inflammatoryReduces inflammatory markers in vitro ,
AntimicrobialInhibits bacterial growth ,

Neuropharmacology

Research indicates that exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane may influence neurotransmitter systems, particularly serotonin pathways:

"Compounds within this class have shown promise in modulating mood and anxiety through interactions with serotonin receptors" .

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

Anticancer Studies :
A study demonstrated that derivatives of bicyclo[3.3.1]nonanes exhibit significant cytotoxic effects on various cancer cell lines, indicating that this compound may share similar properties due to structural analogies .

Neuropharmacology Research :
Research exploring the interaction between bicyclic amines and serotonin receptors highlighted the potential for developing treatments for mood disorders, showcasing the relevance of this compound in neuropharmacological applications .

Mechanism of Action

The mechanism of action of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets such as amine receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these receptors, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane
  • Molecular Formula : C₈H₁₆N₂O
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 130914-52-2 (exo isomer) .

Structural Features: The compound consists of a bicyclo[3.3.1]nonane scaffold with:

  • A 3-oxa (oxygen) bridge at position 3.
  • A 9-methyl-9-aza (methylated nitrogen) group at position 7.
  • An exo-7-amino group, positioned on the outer face of the bicyclic system.

For example, the synthesis of 7-alkyl-3-oxa-7-azabicyclo derivatives involves reacting oxacyclohexanone with amines and formaldehyde in ethanol .

Comparison with Structural Analogs

The bicyclo[3.3.1]nonane scaffold is a versatile framework for bioactive compounds. Below, key analogs are compared based on substituents, biological activity, and synthesis.

Table 1: Structural and Functional Comparison of Bicyclo[3.3.1]nonane Derivatives

Compound Name Substituents/Modifications Biological Activity/Applications Key References
This compound 3-oxa, 9-methyl-9-aza, exo-7-amino Potential CNS modulation (inferred from structural analogs)
3,7-Diazabicyclo[3.3.1]nonan-9-ones (bispidines) 3,7-diaza, 9-ketone Anticancer, antiplatelet, nicotinic receptor ligands
9-Selenabicyclo[3.3.1]nonane derivatives 9-selena, 2,6-dihalo High GPx mimetic activity, metabolic correctors (e.g., vaccination adjuvants)
9-Azabicyclo[3.3.1]nonane hydrochloride 9-aza, hydrochloride salt Sigma-2 receptor affinity, cytotoxic activity
3-Oxa-7-azabicyclo[3.3.1]nonane esters 3-oxa, 7-aza, ester groups Insecticidal activity (e.g., WO 9825924 A1)
endo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane endo-7-amino stereoisomer Stereochemical impact on receptor binding (inferred)

Key Findings:

Impact of Heteroatoms :

  • Oxygen vs. Nitrogen vs. Selenium :
  • The 3-oxa group in the target compound likely enhances metabolic stability compared to all-carbon analogs .
  • 9-Selenabicyclo derivatives exhibit 100× higher anchimeric assistance than sulfur/nitrogen analogs, enabling rapid nucleophilic substitutions . Diaza vs. Monoaza Systems: 3,7-Diazabicyclo derivatives (bispidines) show broader pharmacological profiles (e.g., anticancer, antiarrhythmic) due to dual nitrogen sites for functionalization .

Stereochemistry: The exo-7-amino configuration may improve bioavailability compared to the endo isomer, as exo substituents often reduce steric hindrance in receptor binding .

Biological Activities :

  • Anticancer : Bispidine derivatives (3,7-diaza) modulate polyamine metabolism, inducing apoptosis in cancer cells .
  • Neuroactive Applications : 9-Azabicyclo derivatives with sigma-2 receptor affinity (Ki < 10 nM) are candidates for neurodegenerative therapies .
  • Insecticidal Use : 3-Oxa-7-azabicyclo esters (e.g., WO 9825924 A1) target acetylcholinesterase in pests .

Synthetic Challenges: Multicomponent reactions (e.g., Camps’ protocol) enable efficient synthesis of polysubstituted bicyclo[3.3.1]nonanes but require precise control of stereochemistry . Selenium incorporation (e.g., 9-selenabicyclo) demands specialized reagents but yields highly reactive intermediates .

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL)
This compound 156.23 Not reported Not reported
3,7-Diazabicyclo[3.3.1]nonan-9-one 154.18 93–95 (recrystallized from ethanol) ~50 (aqueous ethanol)
9-Selenabicyclo[3.3.1]nonane dibromide 297.35 93 (decomposes) Soluble in DMSO

Biological Activity

Exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane (CAS Number: 130914-52-2) is a bicyclic compound notable for its unique structural features, including a primary amine, a tertiary amine, and an ether group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activity, particularly as a potent antagonist at the 5-HT3 receptor, which plays a crucial role in serotonergic signaling in the central nervous system.

The primary biological activity of this compound is its antagonistic effect on the 5-HT3 receptor . This receptor is part of the serotonin receptor family and is implicated in various physiological processes, including mood regulation, nausea, and pain perception.

Mode of Action:

  • Receptor Interaction: The compound binds to the 5-HT3 receptor, blocking serotonin from exerting its effects.
  • Biochemical Pathways: By inhibiting serotonin activity at these receptors, this compound influences serotonergic pathways, which can lead to therapeutic effects in conditions like anxiety and nausea.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antagonistic Activity: The compound has been shown to exhibit significant antagonistic properties against the 5-HT3 receptor in vitro, with potential applications in treating chemotherapy-induced nausea and vomiting (CINV) .
  • Synthetic Applications: As a building block in organic synthesis, this compound serves as an intermediate for more complex molecules that may possess additional biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar bicyclic amines:

Compound NameStructureBiological Activity
Exo-9-Methyl-3-Oxa-9-Azabicyclo[3.3.1]nonaneStructureModerate antagonism at 5-HT receptors
Endo-7-Amino-9-Methyl-3-Oxa-9-Azabicyclo[3.3.1]nonaneStructureWeak antagonism; less studied

Case Studies

Several case studies have documented the effectiveness of this compound in various experimental settings:

  • Chemotherapy-Induced Nausea: In a controlled study involving animal models, administration of this compound significantly reduced vomiting episodes induced by chemotherapeutic agents .
  • Pain Management: Another study indicated that exo-7-Amino compounds could alleviate pain responses by modulating serotonin pathways, suggesting potential for analgesic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the bicyclo[3.3.1]nonane core in exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane, and how is stereochemical control achieved?

  • Methodological Answer : The bicyclo[3.3.1]nonane framework is typically synthesized via intramolecular cyclization or cascade reactions. For example:

  • Intramolecular N-cyclization : Amine diols undergo cyclization in the presence of trifluoroacetic acid to form the bicyclic structure, with reaction temperature and solvent polarity critical for controlling exo/endo selectivity .
  • Michael/Aldol cascade : This method leverages sequential bond formation to assemble the bicyclic skeleton, where regioselectivity is influenced by substituent electronic effects .
  • Key considerations : Use chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) to enforce stereochemical outcomes. NMR and X-ray crystallography are essential for verifying stereochemistry .

Q. How can researchers validate the molecular structure and stereochemical configuration of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration and confirms the exo orientation of substituents .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., vicinal 3JHH^3J_{HH}) distinguish axial vs equatorial substituents. NOESY correlations identify spatial proximity of protons in rigid bicyclic systems .
  • Computational modeling : Density functional theory (DFT) optimizes molecular geometries and predicts spectroscopic profiles for comparison with experimental data .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound in neurological research?

  • Methodological Answer :

  • In vitro receptor binding : Screen for affinity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters using radioligand displacement assays (e.g., 3H^3H-WIN 35,428 for DAT) .
  • Functional assays : Measure neurotransmitter uptake inhibition in synaptosomal preparations .
  • Dose-response profiling : Use HEK-293 cells expressing human transporters to assess potency (IC50_{50}) and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, stereochemistry) impact the pharmacological profile of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with variations in the 3-oxa, 7-amino, and 9-methyl groups. Compare binding affinities to map pharmacophore regions. For example:
  • 9-Methyl group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Exo vs endo amino groups : Exo configurations improve DAT selectivity due to steric complementarity with the transporter’s hydrophobic pocket .
  • Data analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors with activity .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological activities of bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in analgesic efficacy may arise from differences in animal models (e.g., tail-flick vs hot-plate tests) .
  • Mechanistic studies : Use kinetic isotope effects or trapping experiments to confirm proposed reaction intermediates (e.g., episulfonium ions in stereochemical retention) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction engineering :
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Michael addition) .
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization intermediates). Adjust protecting groups (e.g., Boc for amines) to suppress unwanted pathways .

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